molecular formula C15H19NO5 B11836006 Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate CAS No. 1427475-27-1

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate

Cat. No.: B11836006
CAS No.: 1427475-27-1
M. Wt: 293.31 g/mol
InChI Key: OLNUGSFVZYMBJU-UHFFFAOYSA-N
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Description

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . It is known for its unique structure, which includes a tetrahydropyran ring and a carbobenzyloxy (Cbz) protected amino group. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate typically involves the protection of an amino group with a carbobenzyloxy (Cbz) group, followed by the formation of the tetrahydropyran ring. The reaction conditions often include the use of solvents like dichloromethane and reagents such as diisopropylethylamine (DIPEA) and carbonyldiimidazole (CDI) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the purity and yield of the product through careful control of reaction parameters and purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce free amines .

Scientific Research Applications

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate involves its interaction with various molecular targets. The Cbz protecting group can be selectively removed under specific conditions, allowing the free amino group to participate in further reactions. This compound can act as an intermediate in the synthesis of biologically active molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(Cbz-amino)tetrahydropyran-4-carboxylate is unique due to its combination of a tetrahydropyran ring and a Cbz-protected amino group. This structure provides stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1427475-27-1

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)oxane-4-carboxylate

InChI

InChI=1S/C15H19NO5/c1-19-13(17)15(7-9-20-10-8-15)16-14(18)21-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18)

InChI Key

OLNUGSFVZYMBJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCOCC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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